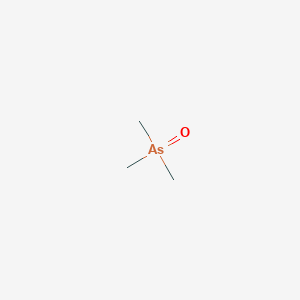

Trimethylarsine oxide

Description

Properties

IUPAC Name |

dimethylarsorylmethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9AsO/c1-4(2,3)5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOWJQPAYGEFFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As](=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9AsO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021401 | |

| Record name | Trimethylarsine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4964-14-1 | |

| Record name | Trimethylarsine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4964-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylarsine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004964141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylarsine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMETHYLARSINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G9V8FPD5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of Trimethylarsine Oxide: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The history of trimethylarsine (B50810) oxide ((CH₃)₃AsO, TMAO) is intrinsically linked to the very beginnings of organometallic chemistry. Its discovery was not a singular event but rather an evolution of understanding that began with the synthesis of its precursors, the cacodyl (B8556844) compounds. This technical guide delves into the historical narrative of TMAO's discovery, presenting the key scientific milestones, experimental protocols of the era, and the logical progression of thought that led to the identification and characterization of this significant organoarsenic compound.

Early Investigations: The Era of "Cacodyl"

The story begins in 1760 with the French chemist Louis Claude Cadet de Gassicourt. While experimenting with arsenic trioxide and potassium acetate (B1210297), he unknowingly synthesized the first organometallic compound, a mixture he called "Cadet's fuming arsenical liquid".[1] This volatile and foul-smelling liquid, later found to be primarily composed of cacodyl oxide ([(CH₃)₂As]₂O) and cacodyl ((CH₃)₂As)₂, marked the dawn of organoarsenic chemistry.

It was the renowned German chemist Robert Bunsen who, in the 1830s and 1840s, undertook a perilous and systematic investigation of Cadet's liquid.[1] Working with these highly toxic and spontaneously flammable substances, Bunsen laid the groundwork for understanding their composition and reactivity. He established the presence of the dimethylarsinyl radical, which he named "cacodyl" from the Greek kakodes (evil-smelling).[1]

Bunsen's Perilous Research

Bunsen's work with cacodyl compounds was fraught with danger. He suffered from arsenic poisoning and lost sight in one eye due to an explosion in his laboratory. His dedication to this research, despite the risks, highlights the scientific curiosity that drove early explorations into this new class of compounds.

The Emergence of Trimethylarsine and its Oxide

While Bunsen focused on cacodyl derivatives, the direct lineage to trimethylarsine oxide proceeds through the synthesis and characterization of trimethylarsine ((CH₃)₃As). Although a definitive first synthesis of pure trimethylarsine oxide in the 19th century is not well-documented, its existence was a logical extension of the known chemistry of arsines. The high reactivity of trimethylarsine with oxygen would have inevitably led to the formation of its oxide.

The first documented discovery of trimethylarsine in a biological context came much later. In 1893, the Italian physician Bartolomeo Gosio identified a volatile, garlic-smelling gas produced by microorganisms in the presence of arsenic-containing pigments in damp wallpaper.[2] This "Gosio gas" was later identified as trimethylarsine.[3] This discovery was pivotal in understanding the biological methylation of arsenic, a process in which inorganic arsenic is converted to organic forms, including trimethylarsine, which is then readily oxidized to the less volatile and less toxic trimethylarsine oxide.[4][5]

Experimental Protocols

The following are reconstructions of the early experimental protocols that led to the production of compounds directly related to trimethylarsine oxide. It is important to note that quantitative data from this era is often imprecise.

Cadet's Synthesis of "Fuming Arsenical Liquid" (c. 1760)

Objective: To produce a sympathetic ink, which inadvertently yielded the first organoarsenic compounds.

Methodology:

-

Equal parts of arsenic trioxide (As₂O₃) and potassium acetate (CH₃COOK) were mixed.

-

The mixture was heated in a retort.

-

A fuming, foul-smelling liquid was collected by distillation.

Reaction (Modern Interpretation): 4 As₂O₃ + 8 CH₃COOK → 2 [(CH₃)₂As]₂O + 4 K₂CO₃ + 4 CO₂ + As

This reaction produced a mixture of cacodyl oxide and cacodyl.

Oxidation of Trimethylarsine to Trimethylarsine Oxide

Objective: To prepare trimethylarsine oxide from trimethylarsine.

Methodology (Inferred from known chemical principles of the time):

-

Trimethylarsine is prepared (e.g., by the reaction of a methylating agent with an arsenic compound).

-

The volatile trimethylarsine is exposed to air or a mild oxidizing agent.

-

The resulting white, solid trimethylarsine oxide is collected.

Reaction: 2 (CH₃)₃As + O₂ → 2 (CH₃)₃AsO

Quantitative Data

Historical records of quantitative data from the 18th and 19th centuries are limited and often lack the precision of modern measurements. The focus of early chemists was primarily on the qualitative description and elemental analysis of new compounds.

| Compound | Formula | Discoverer(s) (of precursor/context) | Year | Key Observations |

| Cadet's Fuming Liquid | Mixture of [(CH₃)₂As]₂O and ((CH₃)₂As)₂ | Louis Claude Cadet de Gassicourt | 1760 | Foul-smelling, fuming liquid |

| Cacodyl Compounds | (CH₃)₂As-X | Robert Bunsen | 1830s-40s | Established the dimethylarsinyl radical |

| Trimethylarsine ("Gosio Gas") | (CH₃)₃As | Bartolomeo Gosio (biological context) | 1893 | Volatile, garlic-smelling gas from microbial action |

| Trimethylarsine Oxide | (CH₃)₃AsO | Implied from oxidation of trimethylarsine | - | White solid, product of trimethylarsine oxidation |

Logical Relationships and Pathways

The discovery of trimethylarsine oxide can be visualized as a logical progression from the initial synthesis of a crude organoarsenic mixture to the identification of its biological formation and chemical synthesis.

Caption: Logical progression from Cadet's initial discovery to the identification of trimethylarsine oxide.

The biological pathway for the formation of trimethylarsine and its subsequent oxidation to trimethylarsine oxide is a key aspect of its environmental and toxicological relevance.

Caption: Biological pathway of inorganic arsenic to trimethylarsine oxide.

Conclusion

The discovery of trimethylarsine oxide was not a singular breakthrough but a gradual unraveling of the complex and hazardous world of organoarsenic chemistry. From the serendipitous creation of "Cadet's fuming liquid" to Bunsen's courageous investigations and the later understanding of its role in biological systems, the history of trimethylarsine oxide is a testament to the incremental nature of scientific progress. While the exact moment of its first isolation as a pure compound is not clearly demarcated in historical records, its existence and formation were a natural consequence of the pioneering work on cacodyl and trimethylarsine. This historical perspective provides a valuable context for contemporary research into the applications and implications of this important organoarsenic compound.

References

- 1. Historical highlights in organoarsenic chemistry | Feature | RSC Education [edu.rsc.org]

- 2. Trimethylarsine - Wikipedia [en.wikipedia.org]

- 3. The toxicity of trimethylarsine : an urban myth - Journal of Environmental Monitoring (RSC Publishing) DOI:10.1039/B413752N [pubs.rsc.org]

- 4. Arsenic Exposure and Toxicology: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toxicity and metabolism of trimethylarsine in mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on Trimethylarsine Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early foundational research on trimethylarsine (B50810) oxide (TMAO), a key metabolite of trimethylarsine (TMAs). The document focuses on studies conducted before the year 2000, offering a historical perspective on the understanding of its toxicology and metabolism. It includes quantitative data, detailed experimental protocols from cited literature, and visualizations of the core metabolic pathway.

Historical Context and Early Discoveries

The investigation into volatile arsenic compounds began in the 19th century, prompted by observations of a garlic-like odor in damp rooms with arsenic-containing wallpapers. In the 1890s, Italian physician Bartolomeo Gosio demonstrated that microorganisms could convert arsenic compounds into a volatile form, then known as "Gosio Gas."[1] It wasn't until the 1930s that Frederick Challenger and his colleagues definitively identified this gas as trimethylarsine, (CH₃)₃As.[1] Challenger's pioneering work also led to the proposal of a biological methylation pathway for arsenic, a cornerstone of understanding its metabolism.[2][3] This pathway involves a series of reduction and oxidative methylation steps, ultimately leading to the formation of various methylated arsenicals, including trimethylarsine, which is then oxidized in vivo to trimethylarsine oxide.[1][4]

Toxicological Data

Early toxicological studies on trimethylarsine were often imprecise.[1] However, a pivotal 1990 study by Yamauchi et al. provided the first significant quantitative data on the acute toxicity and metabolism of trimethylarsine, establishing that its relatively low toxicity is due to its rapid conversion to trimethylarsine oxide.[1][4]

Table 1: Acute Toxicity of Trimethylarsine in Mice

| Compound | Administration Route | LD50 (mg/kg) | Animal Model | Reference |

| Trimethylarsine | Oral (p.o.) | 7870 | Mice | Yamauchi et al., 1990[4] |

Table 2: Metabolic Fate of Trimethylarsine in Hamsters

| Parameter | Value | Animal Model | Reference |

| Biological Half-Life | 3.7 hours | Hamsters | Yamauchi et al., 1990[4] |

| Primary Metabolite | Trimethylarsine Oxide (TMAO) | Hamsters | Yamauchi et al., 1990[4] |

| Primary Excretion Route | Urine | Hamsters | Yamauchi et al., 1990[4] |

Experimental Protocols

The following methodologies are based on the work of Yamauchi and colleagues in the 1980s and 1990, which were central to the quantitative understanding of trimethylarsine and trimethylarsine oxide.

Animal Studies (Yamauchi et al., 1990)

-

Animal Models: Male ICR mice and Syrian golden hamsters were used for the toxicity and metabolism studies, respectively.

-

Compound Administration: Trimethylarsine, dissolved in olive oil, was administered orally (per os) to the animals.[1] For acute toxicity, a single dose was administered to mice. For metabolism studies, hamsters received a single oral dose.

-

Sample Collection: Urine, feces, and blood samples were collected at various time points post-administration to determine the excretion route and biological half-life.

Arsenic Speciation Analysis (Based on Yamauchi and Yamamura, 1984)

The determination of different arsenic species (inorganic arsenic, methylarsonic acid, dimethylarsinic acid, and trimethylarsine oxide) in biological samples was a critical component of these early studies. The primary method used was Hydride Generation-Atomic Absorption Spectrometry (HG-AAS).

-

Sample Preparation (Alkaline Digestion):

-

A 0.5 mL aliquot of a biological sample (e.g., urine) was placed in a polypropylene (B1209903) tube.

-

3 mL of 2 N Sodium Hydroxide (NaOH) was added to the tube.

-

The mixture was heated in a heating block at 95°C for 3 hours to decompose the organic matrix and ensure all arsenic species were in a soluble form. This method was confirmed not to decompose methylated arsenicals like TMAO back to inorganic arsenic.

-

-

Hydride Generation:

-

The digested sample solution is acidified.

-

A reducing agent, typically sodium borohydride (B1222165) (NaBH₄), is introduced to the acidified sample.

-

Arsenic compounds in the sample are converted to their corresponding volatile hydrides (arsines). For example, trimethylarsine oxide is reduced back to trimethylarsine gas.

-

-

Atomic Absorption Spectrometry (AAS) Detection:

-

The generated volatile arsines are purged from the solution using an inert gas (e.g., argon) and carried into a heated quartz cell in the light path of an atomic absorption spectrometer.

-

In the heated cell, the arsines decompose to gaseous arsenic atoms.

-

A light beam from an arsenic hollow-cathode lamp is passed through the quartz cell.

-

The ground-state arsenic atoms absorb light at a characteristic wavelength (193.7 nm).

-

The amount of light absorbed is proportional to the concentration of arsenic in the sample, which is measured by a detector.

-

-

Speciation: By controlling the pH and the reducing agents during the hydride generation step, different arsenic species could be selectively volatilized and measured, allowing for their individual quantification.

Visualized Pathways and Workflows

Arsenic Biomethylation (Challenger Pathway)

The following diagram illustrates the biological methylation pathway for inorganic arsenic as first proposed by Frederick Challenger. This process involves a sequence of alternating reduction and oxidative methylation steps.

References

An In-depth Technical Guide to the Physicochemical Properties of Trimethylarsine Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylarsine (B50810) oxide ((CH₃)₃AsO), also known as TMAO, is a pentavalent organoarsenic compound. It is a key metabolite in the biogeochemical cycling of arsenic and a detoxification product of the highly toxic trimethylarsine.[1] Understanding its physicochemical properties is crucial for toxicological studies, environmental monitoring, and in the context of drug development where arsenic-containing compounds have historical and renewed therapeutic interest. This guide provides a comprehensive overview of the core physicochemical properties of trimethylarsine oxide, detailed experimental methodologies for their determination, and logical workflows for its synthesis and characterization.

Core Physicochemical Properties

The physicochemical properties of trimethylarsine oxide are summarized in the tables below. It is noteworthy that the compound is frequently described as both a colorless liquid and a white to off-white solid.[2][3] This discrepancy is likely due to its hygroscopic nature, readily forming a dihydrate solid upon exposure to moisture.[4]

Table 1: General and Physical Properties of Trimethylarsine Oxide

| Property | Value | Source(s) |

| Molecular Formula | C₃H₉AsO | [5][6] |

| Molecular Weight | 136.02 g/mol | [5][6] |

| Physical State | Colorless liquid or white to off-white hygroscopic solid | [2][3][4] |

| Boiling Point | 170.7 °C at 760 mmHg | [3][7] |

| Melting Point | Data not available | |

| Density | Data not available for anhydrous form. The calculated density of the dihydrate is 1.53 g/cm³ | [4] |

| Flash Point | 56.4 °C | [7] |

| Vapor Pressure | 1.93 mmHg at 25°C | [7] |

Table 2: Solubility Profile of Trimethylarsine Oxide

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble (predicted: 42.1 g/L) | [7] |

| Organic Solvents | Soluble | [2] |

Spectral Data

Experimental Protocols

The following sections detail the methodologies for the synthesis of trimethylarsine oxide and the determination of its key physicochemical properties.

Synthesis of Trimethylarsine Oxide

Trimethylarsine oxide is typically prepared by the oxidation of trimethylarsine.[9]

Reaction: 2 (CH₃)₃As + O₂ → 2 (CH₃)₃AsO

Materials:

-

Trimethylarsine ((CH₃)₃As)

-

Anhydrous diethyl ether

-

Dry oxygen gas

-

Schlenk line apparatus

-

Reaction flask with a magnetic stirrer

Procedure:

-

A solution of trimethylarsine in anhydrous diethyl ether is prepared in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

-

The flask is cooled in an ice bath to control the reaction temperature.

-

A slow stream of dry oxygen gas is bubbled through the stirred solution. The reaction is exothermic.

-

The reaction progress is monitored by the disappearance of the starting material, for example, using gas chromatography.

-

Upon completion, the solvent is removed under reduced pressure to yield trimethylarsine oxide.

-

Due to its hygroscopic nature, the product should be handled and stored under anhydrous conditions.

Synthesis of Trimethylarsine Oxide

Determination of Physicochemical Properties

The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a synthesized compound like trimethylarsine oxide.

Physicochemical Characterization Workflow

1. Melting Point Determination (for solid form)

Given the hygroscopic nature of trimethylarsine oxide, the capillary method with a sealed capillary is recommended.

-

Apparatus: Melting point apparatus, sealed capillary tubes.

-

Procedure:

-

A small amount of the finely powdered solid is packed into a capillary tube.

-

The open end of the capillary is sealed using a flame to prevent absorption of atmospheric moisture.

-

The capillary is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C/min).

-

The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.

-

2. Boiling Point Determination

The Thiele tube method or distillation method can be employed.

-

Apparatus: Thiele tube or distillation apparatus, thermometer, heating source.

-

Procedure (Thiele Tube):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

As the temperature rises, a stream of bubbles will emerge from the capillary.

-

The heating is stopped, and the temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.

-

3. Density Measurement (for solid dihydrate)

The density can be calculated from the crystallographic data obtained from X-ray diffraction.

-

Formula: Density (ρ) = (Z × M) / (Nₐ × V)

-

Z = number of formula units per unit cell

-

M = Molar mass ( g/mol )

-

Nₐ = Avogadro's number (6.022 x 10²³ mol⁻¹)

-

V = Volume of the unit cell (cm³)

-

4. Solubility Assessment

-

Procedure:

-

A known mass of trimethylarsine oxide (e.g., 10 mg) is added to a specific volume of the solvent (e.g., 1 mL) in a vial at a constant temperature.

-

The mixture is agitated for a prolonged period to ensure equilibrium.

-

The solution is visually inspected for complete dissolution.

-

If dissolved, further solute is added incrementally until saturation is reached.

-

The concentration of the saturated solution can be determined by a suitable analytical method to quantify the solubility.

-

Biological Relevance and Metabolism

Trimethylarsine oxide is a key component in the detoxification pathway of arsenic. Microorganisms and higher organisms can methylate inorganic arsenic to trimethylarsine, which is then oxidized to the less toxic and more water-soluble trimethylarsine oxide, facilitating its excretion.[1]

Metabolic Conversion of Trimethylarsine

Conclusion

This technical guide provides a consolidated overview of the known physicochemical properties of trimethylarsine oxide. While key parameters such as boiling point and flash point are established, further research is required to definitively determine the melting point and density of the anhydrous form and to obtain comprehensive spectral data. The provided experimental protocols offer a foundation for the synthesis and characterization of this environmentally and biologically significant organoarsenic compound.

References

- 1. pnas.org [pnas.org]

- 2. CAS 4964-14-1: Trimethylarsine oxide | CymitQuimica [cymitquimica.com]

- 3. 4964-14-1 CAS MSDS (TRIMETHYLARSINE OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Crystal structure and X-ray absorption spectroscopy of trimethylarsine oxide dihydrate, (CH3)3AsO⋅2H2O | Powder Diffraction | Cambridge Core [cambridge.org]

- 5. Trimethylarsine oxide | C3H9AsO | CID 104930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. TRIMETHYLARSINE OXIDE CAS#: 4964-14-1 [m.chemicalbook.com]

- 8. Mass fragmentographic estimation of trimethylarsine oxide in aquatic organisms (Journal Article) | ETDEWEB [osti.gov]

- 9. Trimethylarsine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Crystal Structure Analysis of Trimethylarsine Oxide Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of trimethylarsine (B50810) oxide dihydrate ((CH₃)₃AsO·2H₂O), a compound of interest in various scientific domains. The following sections detail the crystallographic data, the experimental procedures employed for its determination, and a visual representation of the analytical workflow. The data presented is based on the findings from the synchrotron powder diffraction analysis published in the journal Powder Diffraction.

Crystallographic Data Summary

The crystal structure of trimethylarsine oxide dihydrate was determined through Rietveld refinement of synchrotron powder X-ray diffraction data. The compound crystallizes in the orthorhombic space group Pbca.[1] Key crystallographic parameters are summarized in the tables below.

Table 1: Unit Cell Parameters

| Parameter | Value |

| a | 13.3937(4) Å |

| b | 9.53025(30) Å |

| c | 11.5951(3) Å |

| α, β, γ | 90° |

| Volume | 1480.9 ų |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Z | 8 |

Table 2: Atomic Coordinates

The Rietveld refined atomic coordinates for the asymmetric unit of trimethylarsine oxide dihydrate are presented below. These coordinates define the position of each atom within the unit cell.

| Atom | x | y | z |

| As1 | 0.2387(1) | 0.1345(2) | 0.1943(2) |

| O1 | 0.160(1) | 0.034(2) | 0.147(2) |

| C1 | 0.204(2) | 0.274(2) | 0.089(2) |

| C2 | 0.354(2) | 0.038(2) | 0.155(2) |

| C3 | 0.279(2) | 0.221(2) | 0.327(2) |

| O2 | 0.065(1) | 0.083(2) | 0.366(2) |

| O3 | 0.443(1) | 0.198(2) | 0.412(2) |

Note: The numbers in parentheses represent the estimated standard deviations of the last significant digit.

Experimental Protocol

The determination of the crystal structure of trimethylarsine oxide dihydrate involved the following key steps, from sample preparation to structure solution and refinement.[1]

1. Sample Preparation: Due to the hygroscopic nature of trimethylarsine oxide, the sample was carefully handled. A small amount of the compound was mounted inside a 0.3 mm internal diameter polyimide capillary to protect it from atmospheric moisture during the experiment.[1]

2. Data Collection:

-

Technique: Synchrotron powder X-ray diffraction (PXRD) was employed for data collection.

-

Facility: The experiment was conducted at the Canadian Light Source (CLS).[1]

-

Beamline: Data was collected at the Canadian Macromolecular Crystallography Facility beamline 08B1-1.[1]

-

Data Format: Two-dimensional powder diffraction patterns were recorded.

3. Data Processing: The raw 2D PXRD patterns were processed to obtain a one-dimensional diffraction profile.

-

Software: The GSAS-II software package was used for this purpose.[1]

-

Steps: The processing involved calibration of the detector and integration of the 2D data.[1]

4. Structure Solution: The crystal structure was solved ab initio from the processed powder diffraction data.

-

Software: The FOX software package was utilized for the structure solution.[1]

-

Method: A parallel tempering algorithm, a global optimization technique, was employed to determine an initial structural model.[1]

5. Structure Refinement: The initial structural model was refined to achieve the best possible fit with the experimental data.

-

Software: The GSAS-II software package was used for the refinement.[1]

-

Method: The Rietveld refinement method was applied, which is a full-pattern fitting technique that minimizes the difference between the observed and calculated diffraction profiles.[1] This process yielded the final, high-precision crystallographic data presented above.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental and computational steps undertaken to determine the crystal structure of trimethylarsine oxide dihydrate.

Caption: Experimental workflow for the crystal structure determination of trimethylarsine oxide dihydrate.

References

natural occurrence of trimethylarsine oxide

An In-depth Technical Guide on the Natural Occurrence of Trimethylarsine (B50810) Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylarsine oxide (TMAO) is an organoarsenic compound that represents one of the terminal products of arsenic biomethylation. While typically found in trace amounts, its presence in a variety of terrestrial and aquatic organisms underscores its role in the global arsenic cycle. This technical guide provides a comprehensive overview of the natural occurrence of TMAO, detailing its biosynthesis, metabolic pathways, and the analytical methodologies used for its detection and quantification. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound.

Introduction

Arsenic is a ubiquitous metalloid that undergoes extensive biotransformation in the environment. Microbial and cellular processes convert inorganic arsenic (iAs) into various organic species, a process broadly known as biomethylation. This pathway was long considered a detoxification mechanism, as the final methylated products are generally less acutely toxic than their inorganic precursors.[1] Trimethylarsine oxide, a pentavalent organoarsenical, is a notable metabolite in this pathway. Although often overshadowed by more abundant species like arsenobetaine (B179536) in marine fauna, TMAO is a key compound for understanding the complete biogeochemical cycling of arsenic. Its detection in diverse matrices, from marine fish to terrestrial fungi, highlights the widespread nature of arsenic methylation.[2][3]

Biosynthesis and Metabolic Pathways

The formation of TMAO is the culmination of a multi-step enzymatic process known as the Challenger pathway, first proposed by Frederick Challenger.[4][5] This pathway involves the sequential reduction of pentavalent arsenic to trivalent arsenic, followed by oxidative methylation.

Key Steps in TMAO Biosynthesis:

-

Uptake and Initial Reduction: Organisms take up inorganic arsenate (As(V)), often through phosphate (B84403) transport systems. Intracellularly, As(V) is reduced to the more toxic arsenite (As(III)).

-

Sequential Methylation: The methylation is catalyzed by the enzyme arsenite S-adenosylmethionine (SAM) methyltransferase, known as ArsM in microbes and AS3MT in animals.[6][7] This enzyme uses SAM as the methyl group donor.

-

The Challenger Pathway: The process proceeds through a series of alternating reduction and oxidative methylation steps:

-

Arsenite (As(III)) is oxidatively methylated to form monomethylarsonic acid (MMA(V)).

-

MMA(V) is reduced to monomethylarsonous acid (MMA(III)).

-

MMA(III) is oxidatively methylated to yield dimethylarsinic acid (DMA(V)).

-

DMA(V) is reduced to dimethylarsinous acid (DMA(III)).

-

Finally, DMA(III) undergoes a third oxidative methylation to produce trimethylarsine oxide (TMAO).[1][4]

-

-

Formation from Trimethylarsine (TMA): An alternative route to TMAO formation is the oxidation of trimethylarsine (TMA). TMA is a volatile, garlic-odored gas produced by various microbes, including bacteria and fungi, particularly under anaerobic conditions.[8][9] Once released into the atmosphere or an aerobic environment, TMA is readily oxidized to the stable, non-volatile TMAO.[10]

Natural Occurrence and Quantitative Data

TMAO has been identified in a range of biological and environmental samples. It is generally considered a minor arsenic species, particularly in marine organisms where arsenobetaine is dominant.[3] However, in specific ecological niches, it can be a significant component of the total arsenic profile.

| Matrix | Organism/Sample Type | Total Arsenic Concentration (dry mass) | TMAO Concentration or Percentage | Reference(s) |

| Terrestrial Fungi | Elaphomyces asperulus ("Deer Truffle") | 12 - 42 mg/kg | 0.32 - 28% of extractable arsenic | [11] |

| Elaphomyces granulatus & E. muricatus | 120 - 660 mg/kg | 0.32 - 28% of extractable arsenic | [11] | |

| Various Fungi and Lichens | Variable | 0 - 0.6% of extractable arsenic | [12] | |

| Marine Organisms | Various fish and aquatic organisms | Variable | Minor species, present in minuscule amounts | [3] |

| Estuary Catfish (Cnidoglanis macrocephalus) | Not specified | Detected as a natural component and accumulates after iAs exposure | [2] | |

| School Whiting (Sillago bassensis) | Not specified | Accumulates after oral administration of sodium arsenate | [2] | |

| Environmental | Monsoonal Wet Deposition (Bangladesh) | Not specified | Dominant organic arsenic species (along with inorganic arsenic) | [13] |

Experimental Protocols for Analysis

The accurate speciation and quantification of TMAO require sophisticated analytical techniques to extract the compound from complex matrices without altering its chemical form and to separate it from other arsenic species. The combination of High-Performance Liquid Chromatography (HPLC) with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for this analysis.

General Analytical Workflow

The process involves sample preparation and extraction, chromatographic separation, and element-specific detection.

Detailed Methodology: HPLC-ICP-MS

This protocol provides a generalized procedure for the analysis of TMAO in biological tissues. Note: Optimization is required for specific matrices and instrumentation.

1. Sample Preparation and Extraction:

-

Homogenization: Obtain a representative sample (0.2 - 0.5 g) of the biological tissue. If wet, record the weight and then lyophilize (freeze-dry) to a constant dry weight. Homogenize the dried tissue into a fine powder.

-

Extraction: Transfer the homogenized powder to a clean extraction vessel (e.g., a polypropylene (B1209903) centrifuge tube). Add 10 mL of an appropriate extraction solvent. For seafood, hot deionized water (90°C) is often effective and preserves species integrity.[14][15] For other matrices, a dilute nitric acid solution (e.g., 1% HNO₃) may be used.[16]

-

Assisted Extraction: To enhance efficiency, use an ultrasonic bath (30-60 minutes) or a microwave extraction system, ensuring temperature is controlled to prevent species degradation.

-

Cleanup: Centrifuge the resulting slurry at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet solid debris.[17]

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates before injection.[18]

2. Chromatographic Separation:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system.

-

Column: For the separation of cationic species like TMAO, a cation exchange column (e.g., Hamilton PRP-X200) is typically used.[19]

-

Mobile Phase: An aqueous buffer is used to elute the arsenic species. A common mobile phase for cation exchange is a solution of ammonium (B1175870) phosphate or pyridine-formic acid, with the pH adjusted to optimize separation (e.g., pH 2.5 - 4.0).

-

Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min.

-

Injection Volume: 20 - 100 µL of the filtered extract is injected.

3. ICP-MS Detection:

-

Instrumentation: An inductively coupled plasma mass spectrometer (ICP-MS) connected to the outlet of the HPLC column.

-

Monitored Isotope: The ICP-MS is set to monitor the primary isotope of arsenic at a mass-to-charge ratio (m/z) of 75.

-

Gas/Mode: To minimize interferences (e.g., from ArCl⁺), a collision/reaction cell (CRC) or dynamic reaction cell (DRC) may be used with a gas like helium or hydrogen.[20]

-

Tuning: The instrument must be tuned for sensitivity and stability according to the manufacturer's specifications.

4. Quantification and Quality Control:

-

Calibration: Quantification is performed using external calibration. Prepare a series of calibration standards of known TMAO concentrations in a matrix-matching solution (e.g., the extraction solvent).

-

Internal Standard: To correct for instrumental drift, an internal standard (e.g., Germanium or Rhodium) can be introduced into the sample stream post-column.

-

Quality Control: Analyze a certified reference material (CRM) with a known concentration of arsenic species, if available, to validate the accuracy of the method. Analyze procedural blanks and spiked samples to assess contamination and recovery.

Conclusion

Trimethylarsine oxide is a naturally occurring organoarsenical that serves as a key indicator of arsenic biomethylation in both terrestrial and aquatic ecosystems. While it is typically found at low concentrations, its formation is a critical step in the biogeochemical cycling of arsenic. Understanding its distribution and the pathways leading to its synthesis is essential for a complete picture of arsenic's environmental fate and toxicology. The analytical methods outlined in this guide, centered on HPLC-ICP-MS, provide the robust and sensitive framework necessary for researchers to accurately quantify TMAO and further investigate its role in biological and environmental systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trimethylarsine oxide in estuary catfish (Cnidoglanis macrocephalus) and school whiting (Sillago bassensis) after oral administration of sodium arsenate; and as a natural component of estuary catfish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organoarsenicals in Seafood: Occurrence, Dietary Exposure, Toxicity, and Risk Assessment Considerations — A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arsenic methylation – Lessons from three decades of research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The Arsenic Methylation Cycle: How Microbial Communities Adapted Methylarsenicals for Use as Weapons in the Continuing War for Dominance [frontiersin.org]

- 7. The structure of an As(III) S-adenosylmethionine methyltransferase: insights into the mechanism of arsenic biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Arsenic detoxification and evolution of trimethylarsine gas by a microbial arsenite S-adenosylmethionine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijsr.net [ijsr.net]

- 11. A unique arsenic speciation profile in Elaphomyces spp. ("deer truffles")-trimethylarsine oxide and methylarsonous acid as significant arsenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Speciation analysis of arsenic in seafood and seaweed: Part I-evaluation and optimization of methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Speciation analysis of arsenic in seafood and seaweed: Part II-single laboratory validation of method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lawdata.com.tw [lawdata.com.tw]

- 17. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. brjac.com.br [brjac.com.br]

- 19. researchgate.net [researchgate.net]

- 20. wwwn.cdc.gov [wwwn.cdc.gov]

The Integral Role of Trimethylarsine Oxide in the Arsenic Biogeochemical Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenic, a ubiquitous and toxic metalloid, undergoes complex biogeochemical cycling, profoundly influenced by microbial transformations. A key player in this cycle is trimethylarsine (B50810) oxide (TMAO), a pentavalent organoarsenic compound. Historically, the methylation of inorganic arsenic was considered a detoxification process, and TMAO stands as a significant end-product of this pathway in many organisms. This technical guide provides an in-depth exploration of the role of TMAO in the arsenic cycle, detailing its formation, environmental fate, and the analytical and experimental methodologies used to study it.

The Biomethylation of Arsenic and Formation of Trimethylarsine Oxide

The biosynthesis of TMAO is a multi-step process initiated by the methylation of inorganic arsenic, primarily arsenite (As(III)). This biotransformation is catalyzed by the enzyme arsenite S-adenosylmethionine (SAM) methyltransferase (ArsM) in microorganisms and its homolog, AS3MT, in animals. The most widely accepted model for this process is the Challenger pathway.

The Challenger Pathway

Proposed by Frederick Challenger, this pathway involves a series of alternating reduction and oxidative methylation steps.

-

Reduction: Pentavalent arsenate (As(V)) is reduced to the more reactive trivalent arsenite (As(III)).

-

First Oxidative Methylation: As(III) is methylated by SAM, catalyzed by ArsM/AS3MT, to form monomethylarsonic acid (MMA(V)).

-

Second Reduction: MMA(V) is reduced to monomethylarsonous acid (MMA(III)).

-

Second Oxidative Methylation: MMA(III) is methylated to form dimethylarsinic acid (DMA(V)).

-

Third Reduction: DMA(V) is reduced to dimethylarsinous acid (DMA(III)).

-

Third Oxidative Methylation: DMA(III) is methylated to produce the volatile trimethylarsine (TMA(III)).

Finally, the gaseous TMA(III) is released into the atmosphere where it is oxidized to the more stable and less toxic trimethylarsine oxide (TMAO).

The Chemical Stability of Trimethylarsine Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylarsine (B50810) oxide (TMAO), an organoarsenic compound, is a key metabolite in the biological detoxification of arsenic and a product of the atmospheric oxidation of trimethylarsine. Understanding its chemical stability is crucial for toxicological studies, environmental science, and the development of any potential therapeutic application involving organoarsenic compounds. This technical guide provides a comprehensive overview of the current knowledge on the stability of trimethylarsine oxide, including its behavior under thermal, photolytic, and biological conditions. While quantitative kinetic data remains limited in publicly available literature, this guide synthesizes existing qualitative information and outlines recommended experimental protocols for forced degradation studies to systematically evaluate its stability profile.

Introduction

Trimethylarsine oxide ((CH₃)₃AsO) is a pentavalent organoarsenic compound. It is primarily encountered as the metabolic end-product of trimethylarsine (TMA) in biological systems, a process considered to be a detoxification mechanism.[1][2][3] TMA, a volatile and pyrophoric compound, is oxidized to the more stable and less toxic TMAO, which is then readily excreted.[1][4][5] TMAO is also formed in the atmosphere through the oxidation of biogenically produced TMA.[6][7] Given its role in arsenic metabolism and its environmental presence, a thorough understanding of its chemical stability is essential.

This guide summarizes the known stability characteristics of TMAO, presents available data in a structured format, and provides detailed, generalized experimental protocols for further investigation, in line with industry-standard forced degradation studies.

Chemical and Physical Properties

A summary of the basic properties of trimethylarsine oxide is provided in Table 1.

Table 1: Physical and Chemical Properties of Trimethylarsine Oxide

| Property | Value | Reference(s) |

| CAS Number | 4964-14-1 | [8][9] |

| Molecular Formula | C₃H₉AsO | [8][9] |

| Molecular Weight | 136.02 g/mol | [8][9] |

| Appearance | Colorless liquid (typical) | [10] |

| Solubility | Soluble in organic solvents; slightly soluble in water. | [10][11] |

| Boiling Point | 170.7 ± 23.0 °C (Predicted) | [11] |

Known Stability Profile

The available literature provides some insights into the stability of trimethylarsine oxide under various conditions. However, a recurring challenge is the lack of comprehensive quantitative data, as highlighted by safety data sheets (SDS) which often state "no data available" for key stability and reactivity parameters.[12]

Thermal Stability

Qualitative data suggests that trimethylarsine oxide is thermally stable at moderate temperatures. One study investigating the transformation of various arsenic species found no changes in TMAO at temperatures up to 120°C.[13] Interestingly, the same study noted that at higher temperatures (150-190°C), TMAO can be formed from the decomposition of arsenobetaine (B179536).[13] This indicates that while stable itself, it can be a product of thermal degradation of other organoarsenic compounds.

Photostability and Atmospheric Fate

Trimethylarsine oxide is a significant component of the atmospheric arsenic cycle. Its precursor, trimethylarsine (TMA), is subject to rapid atmospheric oxidation, especially under daytime conditions. The atmospheric half-life of TMA is estimated to be around two days in the dark, but this is reduced by approximately three orders of magnitude in the presence of UV light, leading to the formation of TMAO.[5][13] This suggests that TMAO is readily formed under photolytic conditions and is stable enough to be detected in atmospheric wet deposition.[7]

Stability in Aqueous Media and pH Effects

The stability of TMAO in aqueous solutions can be influenced by pH. There is evidence that TMAO forms a cationic species in acidic conditions, specifically below pH 3.[14] This protonation may alter its reactivity and degradation pathway. While comprehensive hydrolysis studies are not available, its behavior in acidic media suggests that pH is a critical parameter to consider when evaluating its stability in aqueous environments.

Biological Stability and Metabolism

In biological systems, TMAO is notably stable. It is the primary oxidative metabolite of trimethylarsine, and this conversion is a key step in detoxification.[2] The in vivo biological half-life of TMA, leading to its conversion and excretion as TMAO, is approximately 3.7 hours in mice.[1] Various microorganisms are also capable of both producing and degrading TMAO, indicating its involvement in microbial arsenic metabolism.[4][10][15][16]

Gaps in Knowledge and Incompatibility Data

A significant challenge in assessing the chemical stability of TMAO is the lack of published data. A review of available Safety Data Sheets reveals a consistent lack of information regarding its chemical stability, reactivity, conditions to avoid, incompatible materials, and hazardous decomposition products.[12] This underscores the need for systematic experimental investigation.

Recommended Experimental Protocols for Stability Testing

For researchers and drug development professionals seeking to rigorously characterize the stability of trimethylarsine oxide, a forced degradation study is recommended. The following protocols are based on general guidelines for such studies and should be adapted as necessary.[7][17]

General Experimental Workflow

The overall workflow for a forced degradation study of trimethylarsine oxide involves subjecting a solution of the compound to various stress conditions and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., ICP-MS for arsenic speciation).

Caption: A general workflow for a forced degradation study of trimethylarsine oxide.

Detailed Methodologies

1. Acid Hydrolysis:

-

Protocol: Dissolve trimethylarsine oxide in 0.1 M hydrochloric acid to a final concentration of approximately 1 mg/mL.

-

Conditions: Incubate the solution at 60°C.

-

Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours), neutralize with an equivalent amount of 0.1 M sodium hydroxide (B78521), and dilute with mobile phase for analysis.

2. Base Hydrolysis:

-

Protocol: Dissolve trimethylarsine oxide in 0.1 M sodium hydroxide to a final concentration of approximately 1 mg/mL.

-

Conditions: Incubate the solution at 60°C.

-

Sampling: Withdraw aliquots at the same intervals as the acid hydrolysis, neutralize with 0.1 M hydrochloric acid, and prepare for analysis.

3. Oxidative Degradation:

-

Protocol: Dissolve trimethylarsine oxide in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.

-

Conditions: Store the solution at room temperature, protected from light.

-

Sampling: Withdraw aliquots at appropriate time points for analysis.

4. Thermal Degradation:

-

Protocol:

-

For solution stability: Prepare a 1 mg/mL solution in an inert solvent (e.g., water or acetonitrile) and heat at 80°C.

-

For solid-state stability: Place a known amount of solid trimethylarsine oxide in a controlled-temperature oven at 80°C.

-

-

Sampling: For the solution, sample at regular intervals. For the solid, periodically dissolve a portion in a suitable solvent for analysis.

5. Photostability:

-

Protocol: Expose a solution (1 mg/mL) and a thin layer of solid trimethylarsine oxide to light conditions as specified in the ICH Q1B guideline (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Sampling: Analyze the samples after the exposure period.

Signaling and Metabolic Pathways

Biological Formation and Detoxification Pathway

Trimethylarsine oxide is the final product in a major pathway for the detoxification of inorganic arsenic. This process involves a series of reduction and oxidative methylation steps.

Caption: The metabolic pathway of inorganic arsenic to trimethylarsine oxide for excretion.

Atmospheric Formation Pathway

In the environment, volatile trimethylarsine is produced by microbial activity and is released into the atmosphere, where it is oxidized to the less volatile trimethylarsine oxide.

Caption: Environmental pathway for the formation of atmospheric trimethylarsine oxide.

Conclusion

Trimethylarsine oxide exhibits moderate stability, particularly in biological systems where its formation is a key detoxification step. It is thermally stable up to at least 120°C and is a product of the rapid atmospheric oxidation of its precursor, trimethylarsine. While its behavior in acidic solutions suggests pH-dependent stability, a significant gap exists in the public literature regarding quantitative stability data, incompatibility with other chemicals, and specific hazardous decomposition products. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate these unknown aspects through forced degradation studies. A comprehensive understanding of the chemical stability of trimethylarsine oxide is paramount for accurately assessing its toxicological profile and environmental fate.

References

- 1. Toxicity and metabolism of trimethylarsine in mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The toxicity of trimethylarsine : an urban myth - Journal of Environmental Monitoring (RSC Publishing) DOI:10.1039/B413752N [pubs.rsc.org]

- 4. Trimethylarsine - Wikipedia [en.wikipedia.org]

- 5. Atmospheric stability of arsine and methylarsines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Trimethylarsine oxide | C3H9AsO | CID 104930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Bacterial degradation of arsenobetaine via dimethylarsinoylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Arsenic - Wikipedia [en.wikipedia.org]

- 12. Arsenic detoxification and evolution of trimethylarsine gas by a microbial arsenite S-adenosylmethionine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Atmospheric stability of arsines and the determination of their oxidative [nuclea.cnea.gob.ar]

- 14. Trimethylarsine Oxide - Explore the Science & Experts | ideXlab [idexlab.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. echemi.com [echemi.com]

- 17. rjptonline.org [rjptonline.org]

Trimethylarsine Oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylarsine (B50810) oxide (TMAO) is an organoarsenic compound that plays a significant role in the environmental cycling and biological metabolism of arsenic. As a pentavalent arsenical, it is generally considered to be a detoxification product of arsenic metabolism. This technical guide provides an in-depth overview of trimethylarsine oxide, including its chemical identity, synthesis, metabolic pathways, and analytical methodologies, tailored for professionals in research and drug development.

Chemical Identity and Properties

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) registry number for trimethylarsine oxide is 4964-14-1 [1][2][3][4][5].

This compound is also known by several synonyms:

-

trimethyl-arsineoxid[2]

-

dimethylarsorylmethane[2]

-

Arsine oxide, trimethyl-[2]

-

Arsine oxide,trimethyl-[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of trimethylarsine oxide is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₉AsO | [1][2][3] |

| Molecular Weight | 136.02 g/mol | [1][2][3] |

| Appearance | White to Off-White Solid | [2] |

| Boiling Point | 170.7 ± 23.0 °C (Predicted) | [2] |

| Solubility | Slightly soluble in water | [2] |

Synthesis and Experimental Protocols

While detailed, step-by-step synthesis protocols are not extensively published in readily available literature, the primary method for the preparation of trimethylarsine oxide is through the oxidation of trimethylarsine.

Synthesis of Trimethylarsine (Precursor)

A common method for synthesizing the precursor, trimethylarsine, involves the reaction of calcium arsenide with methyl iodide in a vacuum atmosphere with low water content[6]. Another reported method is the treatment of arsenic oxide with trimethylaluminium[7].

Oxidation of Trimethylarsine to Trimethylarsine Oxide

The oxidation of trimethylarsine to trimethylarsine oxide can be achieved using an oxidizing agent such as hydrogen peroxide (H₂O₂)[8].

Reaction:

(CH₃)₃As + H₂O₂ → (CH₃)₃AsO + H₂O

Experimental Protocol (General Procedure):

-

Reaction Setup: In a controlled laboratory setting, trimethylarsine would be dissolved in a suitable organic solvent.

-

Oxidation: A stoichiometric amount of hydrogen peroxide would be added dropwise to the solution, likely at a controlled temperature to manage the exothermic reaction.

-

Monitoring: The reaction progress would be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture would be subjected to a work-up procedure to remove unreacted starting materials and byproducts. This could involve solvent extraction and washing. The crude product would then be purified, for instance, by recrystallization or column chromatography.

-

Characterization: The identity and purity of the synthesized trimethylarsine oxide would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Role and Metabolic Pathways

Trimethylarsine oxide is a key metabolite in the biomethylation of arsenic, a process that is generally considered a detoxification pathway.

Arsenic Biomethylation Pathway

Inorganic arsenic, upon entering a biological system, undergoes a series of reduction and oxidative methylation steps. This pathway, often referred to as the Challenger pathway, involves the sequential conversion of inorganic arsenate (As(V)) to arsenite (As(III)), then to monomethylarsonic acid (MMA(V)), dimethylarsinic acid (DMA(V)), and finally to trimethylarsine oxide (TMAO)[9]. In some organisms, TMAO can be further reduced to the volatile trimethylarsine (TMA).

Role in Detoxification

The conversion of inorganic arsenic to methylated metabolites, including trimethylarsine oxide, is generally considered a detoxification process. This is because the methylated forms are typically less reactive and more readily excreted from the body, primarily through urine[10]. Trimethylarsine itself has been shown to be of low toxicity, likely due to its rapid in vivo conversion to trimethylarsine oxide[10].

Analytical Methodologies

The detection and quantification of trimethylarsine oxide, particularly in biological and environmental samples, are crucial for toxicological and metabolic studies. The most common and sensitive method is High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Analytical Workflow for Trimethylarsine Oxide in Urine

A typical workflow for the analysis of trimethylarsine oxide in urine samples is outlined below.

Experimental Protocol: HPLC-ICP-MS for Arsenic Speciation in Urine

This protocol is a generalized procedure based on common practices in the field.

-

Sample Preparation:

-

Urine samples are collected and immediately frozen at -20°C to preserve the speciation of arsenic compounds[7].

-

Prior to analysis, samples are thawed at room temperature.

-

An aliquot of the urine sample is diluted with the HPLC mobile phase[11]. Filtration through a 0.45 µm filter may be performed to remove particulates.

-

-

HPLC Separation:

-

A High-Performance Liquid Chromatography system is used for the separation of different arsenic species.

-

A C8 or C18 reversed-phase column is commonly employed[1].

-

The mobile phase typically consists of a buffer solution (e.g., phosphate (B84403) or ammonium (B1175870) carbonate) with an organic modifier like methanol[1][12]. The specific composition and pH are optimized to achieve good separation of the arsenic species.

-

-

ICP-MS Detection:

-

The eluent from the HPLC column is introduced into an Inductively Coupled Plasma Mass Spectrometer.

-

The ICP-MS is tuned to detect arsenic at a mass-to-charge ratio (m/z) of 75.

-

Dynamic reaction cell (DRC) technology may be used to minimize interferences[12].

-

-

Quantification:

-

Calibration standards containing known concentrations of trimethylarsine oxide and other relevant arsenic species are prepared and run alongside the samples.

-

A calibration curve is generated by plotting the instrument response against the concentration of the standards.

-

The concentration of trimethylarsine oxide in the urine samples is determined by comparing their instrument response to the calibration curve.

-

Toxicology and Carcinogenicity

While trimethylarsine oxide is considered a detoxification product, studies have investigated its long-term health effects. One study in male Fischer 344 rats found that chronic administration of trimethylarsine oxide in drinking water was associated with an increased incidence of liver tumors. This effect was linked to oxidative DNA damage and enhanced cell proliferation.

Conclusion

Trimethylarsine oxide is a crucial molecule in the study of arsenic's environmental fate and biological impact. Understanding its chemical properties, synthesis, metabolic pathways, and analytical detection is essential for researchers and professionals in toxicology, environmental science, and drug development. The methodologies and information presented in this guide provide a solid foundation for further investigation and application in these fields.

References

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. dsc.duq.edu [dsc.duq.edu]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. Arsenic detoxification and evolution of trimethylarsine gas by a microbial arsenite S-adenosylmethionine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [scholarworks.umass.edu]

- 7. wwwn.cdc.gov [wwwn.cdc.gov]

- 8. Oxidation and detoxification of trivalent arsenic species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. teses.usp.br [teses.usp.br]

- 11. The Investigation of Unexpected Arsenic Compounds Observed in Routine Biological Monitoring Urinary Speciation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wwwn.cdc.gov [wwwn.cdc.gov]

An In-depth Technical Guide on the Molecular Structure of Trimethylarsine Oxide Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylarsine (B50810) oxide (TMAO), with the chemical formula (CH₃)₃AsO, is an organoarsenic compound of significant interest due to its presence in the environment and its role in arsenic metabolism.[1] The hydrated form, trimethylarsine oxide dihydrate ((CH₃)₃AsO·2H₂O), provides a crystalline solid amenable to detailed structural analysis. This guide offers a comprehensive overview of the molecular structure of trimethylarsine oxide dihydrate, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations to aid in understanding its structural features.

Molecular Structure and Crystallographic Data

The crystal structure of trimethylarsine oxide dihydrate has been determined using synchrotron powder X-ray diffraction.[1][2][3] The compound crystallizes in the orthorhombic space group Pbca.[1][2][3] The crystal structure is stabilized by a network of hydrogen bonds.[2]

Table 1: Crystal Data and Refinement Parameters for Trimethylarsine Oxide Dihydrate[2]

| Parameter | Value |

| Empirical Formula | C₃H₁₃AsO₃ |

| Formula Weight | 172.07 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca (No. 61) |

| Unit Cell Parameters | a = 13.3937(4) Å |

| b = 9.53025(30) Å | |

| c = 11.5951(3) Å | |

| Volume | 1481.05(8) ų |

| Z | 8 |

| Calculated Density | 1.541 g/cm³ |

Table 2: Selected Interatomic Distances and Angles (DFT Optimized)

Note: The Rietveld refined and DFT optimized atomic coordinates are detailed in the source publication. This table provides a summary of key bond lengths and angles derived from the published data.

| Bond/Angle | Value |

| As-O (arsenyl) | ~1.65 Å |

| As-C | ~1.92 - 1.93 Å |

| O-H (water) | ~0.97 - 0.99 Å |

| C-As-C | ~108 - 111° |

| O-As-C | ~108 - 111° |

Table 3: Hydrogen Bond Parameters (DFT Modeled)[1]

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| O(W1)-H···O(TMAO) | 0.98 | 1.78 | 2.75 | 170.9 |

| O(W1)-H···O(W2) | 0.99 | 1.83 | 2.80 | 168.1 |

| O(W2)-H···O(W1) | 0.98 | 1.88 | 2.85 | 170.8 |

| O(W2)-H···O(TMAO) | 0.97 | 1.81 | 2.78 | 173.3 |

W1 and W2 refer to the two water molecules in the asymmetric unit. O(TMAO) is the oxygen atom of the trimethylarsine oxide molecule.

Experimental Protocols

The structural determination of trimethylarsine oxide dihydrate involved several key experimental techniques.

Synthesis and Sample Preparation

A specimen of trimethylarsine oxide, prepared by Toronto Research Chemicals, was lightly ground.[2] Due to the hygroscopic nature of the compound, the sample was immediately mounted in a 0.3 mm ID polyimide capillary for data collection.[1][2]

Powder X-ray Diffraction (PXRD)

-

Data Collection: PXRD patterns were collected at the Canadian Light Source (CLS) on the Canadian Macromolecular Crystallography Facility beamline 08B1-1.[1][2][3] This beamline is equipped with a Si(111) double crystal monochromator.[2] Two-dimensional data were obtained using a Rayonix MX300HE detector.[2]

-

Structure Solution and Refinement: The 2D PXRD patterns were calibrated and integrated using the GSAS-II software package.[1] The crystal structure was solved from the powder diffraction data using the parallel tempering algorithm within the FOX software package.[1][2][3] Rietveld refinement of the structure was performed using GSAS-II.[1][2][3] Soft restraints on bond distances and angles for the As, C, and O atoms in the TMAO molecule were used during the refinement process.[2]

Density Functional Theory (DFT) Calculations

To complement the experimental data, the crystal structure was also optimized using Density Functional Theory (DFT) calculations performed with the VASP software package.[1][2]

Arsenic K-edge X-ray Absorption Spectroscopy (XAS)

-

Data Collection: Arsenic K-edge XAS data were collected to probe the electronic structure of the arsenic atom.[1] Samples were cooled to approximately 77 K using a closed-cycle nitrogen cryostat to minimize X-ray beam-induced damage.[2] A gold foil standard was measured concurrently for energy calibration.[2]

-

Data Analysis: The XAS spectra provided information on the local electronic structure of the arsenic atoms within the trimethylarsine oxide dihydrate structure.[1]

Visualizations

Molecular Structure of Trimethylarsine Oxide Dihydrate

Caption: Ball-and-stick representation of the trimethylarsine oxide dihydrate molecular unit.

Experimental Workflow for Structural Determination

Caption: Workflow for the structural characterization of trimethylarsine oxide dihydrate.

Conclusion

This technical guide provides a detailed summary of the molecular structure of trimethylarsine oxide dihydrate, supported by crystallographic data and a description of the experimental protocols used for its determination. The provided tables and diagrams offer a clear and concise representation of the key structural features and the analytical workflow. This information is valuable for researchers in chemistry, materials science, and toxicology, as well as for professionals involved in drug development where understanding molecular structure is paramount.

References

- 1. Crystal structure and X-ray absorption spectroscopy of trimethylarsine oxide dihydrate, (CH3)3AsO⋅2H2O | Powder Diffraction | Cambridge Core [cambridge.org]

- 2. Crystal structure and X-ray absorption spectroscopy of trimethylarsine oxide dihydrate, (CH3)3AsO⋅2H2O | Powder Diffraction | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

theoretical studies on trimethylarsine oxide

An In-depth Technical Guide on Theoretical Studies of Trimethylarsine (B50810) Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylarsine oxide (TMAO), a key metabolite in the biological methylation of arsenic, has garnered significant attention in toxicological and environmental research. Computational chemistry provides a powerful lens through which to investigate the molecular properties of TMAO, offering insights into its structure, reactivity, and spectroscopic signatures. This guide summarizes the findings from , presenting quantitative data on its geometry and vibrational frequencies. Detailed computational protocols are provided to facilitate further research, and key biological pathways involving TMAO are visualized.

Molecular Structure and Bonding

Theoretical studies have been employed to determine the gas-phase structure of trimethylarsine oxide. The geometry of the molecule is characterized by a tetrahedral arrangement around the central arsenic atom, bonded to three methyl groups and one oxygen atom. The nature of the arsenic-oxygen (As=O) bond is a subject of particular interest, exhibiting characteristics of a polar covalent bond.

Calculated Molecular Geometry

Vibrational Spectroscopy

Computational vibrational spectroscopy is a vital tool for interpreting and predicting the infrared (IR) and Raman spectra of molecules. Theoretical calculations of the vibrational frequencies of trimethylarsine oxide have been performed, allowing for the assignment of specific vibrational modes to the observed spectral peaks.

Calculated Vibrational Frequencies

A key study by Jensen and Jensen conducted a theoretical analysis of the normal mode frequencies of trimethylarsine oxide using Hartree-Fock (HF), Density Functional Theory (DFT) with the B3LYP functional, and Møller-Plesset perturbation theory (MP2), all with the 6-311G** basis set.[1] The calculated frequencies provide a basis for understanding the vibrational dynamics of the molecule.

| Vibrational Mode | HF/6-311G** Frequency (cm⁻¹) | B3LYP/6-311G** Frequency (cm⁻¹) | MP2/6-311G** Frequency (cm⁻¹) |

| As=O Stretch | 1035 | 936 | 948 |

| As-C Stretch (symmetric) | 689 | 627 | 641 |

| As-C Stretch (asymmetric) | 725 | 658 | 672 |

| C-H Stretch (symmetric) | 3158 | 3025 | 3036 |

| C-H Stretch (asymmetric) | 3245 | 3118 | 3129 |

| C-As-C Bend | 262 | 238 | 243 |

| As=O Bend | 358 | 326 | 332 |

| H-C-H Bend | 1520 | 1465 | 1471 |

| CH₃ Wag | 1025 | 935 | 947 |

| CH₃ Twist | 145 | 132 | 135 |

Data sourced from Jensen and Jensen, 2004.[1]

Reaction Pathways

Trimethylarsine oxide is a significant intermediate in the biogeochemical cycling of arsenic. It is formed through the biomethylation of inorganic arsenic by various microorganisms. Understanding the reaction pathways leading to the formation of TMAO is crucial for assessing arsenic toxicity and environmental fate.

Biological Formation of Trimethylarsine Oxide

The biomethylation of arsenic is a detoxification process in many organisms. The pathway involves the sequential methylation of inorganic arsenite (As(III)) to form monomethylarsonic acid (MMA), dimethylarsinic acid (DMAA), and finally trimethylarsine oxide. This process is catalyzed by methyltransferases, with S-adenosylmethionine (SAM) typically serving as the methyl donor.

Caption: Biological methylation pathway of inorganic arsenic to trimethylarsine oxide.

Oxidation of Trimethylarsine

Trimethylarsine oxide can also be formed through the oxidation of trimethylarsine (TMA), a volatile organoarsenic compound. This reaction is thermodynamically favorable and can occur in the presence of atmospheric oxygen.

Caption: Oxidation of trimethylarsine to form trimethylarsine oxide.

Experimental Protocols

To ensure the reproducibility and extension of the , detailed computational methodologies are essential. The following protocols outline the typical steps for geometry optimization and vibrational frequency calculations.

Protocol for Geometry Optimization

This protocol describes the steps to obtain the optimized molecular geometry of trimethylarsine oxide using Density Functional Theory (DFT).

Caption: Workflow for the geometry optimization of trimethylarsine oxide.

Methodology:

-

Initial Structure: An initial 3D structure of trimethylarsine oxide is generated. This can be done using molecular building software or from a database like PubChem.

-

Level of Theory and Basis Set Selection: The choice of the theoretical method and basis set is crucial for the accuracy of the calculation. A commonly used and well-balanced combination for organoarsenic compounds is the B3LYP density functional with the 6-311G** basis set.

-

Self-Consistent Field (SCF) Calculation: An iterative SCF calculation is performed to solve the electronic Schrödinger equation for the given molecular geometry. This yields the electronic energy and wavefunction.

-

Energy Gradient Calculation: The first derivative of the energy with respect to the atomic coordinates (the gradient) is calculated. The gradient indicates the direction of the forces acting on the atoms.

-

Geometry Update: The atomic coordinates are adjusted in the direction opposite to the gradient to lower the total energy of the system. Various optimization algorithms can be used for this step.

-

Convergence Check: Steps 3-5 are repeated until the change in energy and the forces on the atoms fall below predefined thresholds, indicating that a stationary point on the potential energy surface has been reached.

Protocol for Vibrational Frequency Calculation

This protocol outlines the steps to calculate the harmonic vibrational frequencies of trimethylarsine oxide after obtaining the optimized geometry.

Caption: Workflow for the calculation of vibrational frequencies.

Methodology:

-

Optimized Geometry: The calculation starts with the optimized molecular geometry of trimethylarsine oxide obtained from the protocol described in section 4.1.

-

Hessian Matrix Calculation: The second derivative of the energy with respect to the atomic coordinates, known as the Hessian matrix, is calculated.

-

Mass-Weighting: The Hessian matrix is then mass-weighted to account for the atomic masses.

-

Diagonalization: The mass-weighted Hessian matrix is diagonalized to obtain its eigenvalues and eigenvectors.

-

Frequencies and Normal Modes: The square roots of the eigenvalues correspond to the harmonic vibrational frequencies, and the eigenvectors represent the normal modes of vibration.

Conclusion

Theoretical studies provide invaluable insights into the fundamental properties of trimethylarsine oxide. Computational methods allow for the determination of its molecular structure, the interpretation of its vibrational spectra, and the elucidation of its formation pathways. The data and protocols presented in this guide serve as a resource for researchers in toxicology, environmental science, and drug development, facilitating a deeper understanding of the role of TMAO in biological and environmental systems. Further computational investigations, particularly on its reactivity and interactions with biological macromolecules, will continue to enhance our knowledge of this important arsenic metabolite.

References

An In-depth Technical Guide on the Environmental Fate and Transport of Trimethylarsine Oxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethylarsine (B50810) oxide (TMAO), an organoarsenic compound, is primarily of environmental interest as a transformation product of arsenic in the biosphere. This technical guide provides a comprehensive overview of the current scientific understanding of its environmental fate and transport. While qualitative pathways of its formation and atmospheric journey are relatively well-understood, a significant lack of quantitative data on its behavior in soil and water ecosystems persists. This document summarizes available data, details relevant experimental protocols, and visually represents key processes to support further research and risk assessment.

Introduction to Trimethylarsine Oxide

Trimethylarsine oxide is a pentavalent organoarsenic compound. It is the oxidized form of the volatile trimethylarsine.[1] Its environmental significance stems from its role in the biogeochemical cycling of arsenic.

Chemical and Physical Properties

Limited specific experimental data is available for the physicochemical properties of trimethylarsine oxide. The following table summarizes some of its key identifiers and computed properties.

| Property | Value | Source |

| Molecular Formula | C₃H₉AsO | PubChem[2] |

| Molecular Weight | 136.02 g/mol | PubChem[2] |

| CAS Number | 4964-14-1 | PubChem[2] |

| Appearance | Colorless liquid (at room temperature) | CymitQuimica[3] |

| Odor | Fishy | CymitQuimica[3] |

| Solubility | Soluble in organic solvents | CymitQuimica[3] |

Environmental Formation: The Arsenic Methylation Pathway

Trimethylarsine oxide is not directly released into the environment in significant quantities from anthropogenic sources. Its primary origin is the microbial methylation of inorganic arsenic present in soils, sediments, and water.[4] This biotransformation is a detoxification mechanism for many microorganisms.[5]